molecular formula C14H17N5O10P2 B12303638 [5-(8-Aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

[5-(8-Aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

Cat. No.: B12303638
M. Wt: 477.26 g/mol
InChI Key: QMGBJUQQYZORLL-UHFFFAOYSA-N
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Description

[5-(8-Aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines an imidazoquinazoline moiety with a dihydroxyoxolane ring and a phosphono hydrogen phosphate group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(8-Aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate typically involves multi-step organic reactions. The process begins with the preparation of the imidazoquinazoline core, followed by the introduction of the dihydroxyoxolane ring and the phosphono hydrogen phosphate group. Key reagents and conditions include:

    Imidazoquinazoline Core Formation: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Dihydroxyoxolane Ring Introduction: The dihydroxyoxolane ring is typically introduced through a glycosylation reaction, using protected sugar derivatives and suitable catalysts.

    Phosphono Hydrogen Phosphate Addition: The final step involves the phosphorylation of the intermediate compound, using reagents such as phosphorus oxychloride or phosphoric acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

[5-(8-Aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

Scientific Research Applications

[5-(8-Aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of novel drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of [5-(8-Aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [5-(8-Aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C14H17N5O10P2

Molecular Weight

477.26 g/mol

IUPAC Name

[5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C14H17N5O10P2/c15-13-6-1-8-9(2-7(6)16-4-17-13)19(5-18-8)14-12(21)11(20)10(28-14)3-27-31(25,26)29-30(22,23)24/h1-2,4-5,10-12,14,20-21H,3H2,(H,25,26)(H2,15,16,17)(H2,22,23,24)

InChI Key

QMGBJUQQYZORLL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC3=C1N=CN3C4C(C(C(O4)COP(=O)(O)OP(=O)(O)O)O)O)N=CN=C2N

Origin of Product

United States

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